Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 1-(cyclopropylmethyl)-2-pyrrolidinecarboxylate. This naming convention follows the established rules for heterocyclic compounds where the pyrrolidine ring serves as the parent structure, with the cyclopropylmethyl group attached to the nitrogen atom at position 1, and the carboxylate ester functionality located at position 2 of the pyrrolidine ring. The structural representation reveals a five-membered saturated nitrogen-containing heterocycle with specific substitution patterns that define its chemical behavior and properties.
The complete structural formula can be expressed through the International Chemical Identifier string: 1S/C10H17NO2/c1-13-10(12)9-3-2-6-11(9)7-8-4-5-8/h8-9H,2-7H2,1H3. This identifier provides a unique textual representation of the molecular structure, encoding the connectivity and atomic arrangements within the compound. The corresponding International Chemical Identifier Key FCMAUENYMFNXBR-UHFFFAOYSA-N serves as a shortened, hashed version of the full identifier for database searching and cross-referencing purposes.
The Simplified Molecular Input Line Entry System representation offers another structural notation: C1CCN(C1)C(=O)OCC2CC2. This linear notation system provides a readable format for representing the molecular structure in computational chemistry applications and database systems. The representation clearly shows the pyrrolidine ring connectivity, the ester linkage, and the cyclopropylmethyl substitution pattern in a compact format suitable for chemical informatics applications.
Alternative Chemical Designations and Registry Identifiers
Multiple registry systems and databases employ various identifier codes for this compound, reflecting its significance in chemical research and commercial applications. The Chemical Abstracts Service Registry Number 1492853-42-5 provides the primary unique identifier used across scientific literature and commercial chemical suppliers. This registry number ensures unambiguous identification of the compound across different databases and research publications.
The Molecular Design Limited number MFCD16160260 represents another important identifier used in chemical inventory systems and research databases. This coding system facilitates tracking and cataloging of chemical compounds in institutional and commercial settings. Additional synonyms include L-Proline, 1-(cyclopropylmethyl)-, methyl ester, which emphasizes the relationship to the amino acid proline.
Commercial suppliers utilize various catalog numbers for procurement and inventory management. Combi-Blocks Incorporated assigns the identifier SH-6543 for this compound, while other suppliers employ their own internal numbering systems. These commercial identifiers facilitate ordering and supply chain management for research institutions and chemical companies requiring this compound for synthetic applications.
Properties
IUPAC Name |
methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)9-3-2-6-11(9)7-8-4-5-8/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMAUENYMFNXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate typically involves the esterification of 1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid. This can be achieved through the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound can be used to study the effects of cyclopropylmethyl groups on biological activity. It may serve as a model compound in the investigation of enzyme-substrate interactions and metabolic pathways .
Medicine: Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The cyclopropylmethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity . The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate with other pyrrolidine-2-carboxylate derivatives, focusing on substituent effects, synthetic methodologies, and reported properties.
Substituent Diversity and Structural Effects
Key Observations :
- The cyclopropylmethyl group in the target compound introduces steric strain and compact hydrophobicity, contrasting with bulkier substituents like benzamido-thioly or phenylsulfonyl groups in compound 1c .
- Linear alkyl chains (e.g., 3-phenylpropyl in 102 ) lack the conformational rigidity of cyclopropane but offer flexibility for hydrophobic interactions .
- Polar substituents (e.g., sulfonyl, aminoacetamido in 7d) increase water solubility and hydrogen-bonding capacity compared to the nonpolar cyclopropane ring .
Critical Analysis of Structural and Functional Trends
- Steric Effects : Cyclopropane’s rigidity may reduce entropy penalties in binding compared to flexible alkyl chains (e.g., 102 ) but could limit adaptability to diverse binding pockets.
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in 1c ) increase electrophilicity, whereas cyclopropane’s electron-deficient nature might influence π-π or charge-transfer interactions.
- Synthetic Accessibility : Bulky or polar substituents (e.g., in 7d ) require multi-step syntheses, whereas cyclopropane-containing compounds may face challenges in regioselective functionalization.
Biological Activity
Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a pyrrolidine ring substituted with a cyclopropylmethyl group and a methyl ester at the carboxylic acid position. The molecular formula is , indicating the presence of ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The cyclopropylmethyl moiety is significant for influencing the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function by:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions, acting as either an agonist or antagonist depending on the target.
- Receptor Binding : Its structural features enhance binding affinity to various biological targets, potentially leading to improved therapeutic efficacy.
Biological Activities
Research has identified several biological activities associated with this compound:
- Enzyme Inhibition : Studies indicate that this compound may act as an enzyme inhibitor, particularly in pathways related to inflammation and pain management.
- Antimicrobial Activity : Variants of pyrrolidine derivatives have shown potential antimicrobial properties, suggesting similar capabilities for this compound.
- Analgesic Properties : The compound has been linked to analgesic effects, making it a candidate for further exploration in pain relief applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it can be compared with other similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Methyl pyrrolidine-2-carboxylate | Pyrrolidine ring, methyl ester | Analgesic properties |
| tert-butyl 2-methyl-4-{[1-(methylamino)cyclopropyl]methyl}pyrrolidine-1-carboxylate | Contains tert-butyl group and amino functionality | Potential antidepressant |
| N-{[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methyl}-2-methoxy-5-methylbenzenesulfonamide | Sulfonamide group enhances solubility | Antimicrobial activity |
The presence of the cyclopropylmethyl group in this compound distinguishes it from these compounds, influencing its reactivity and biological profile.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate and its analogs?
- Methodology : Multi-component reactions (e.g., Ugi reaction) or stepwise functionalization of pyrrolidine scaffolds are commonly employed. For example, substituting the cyclopropane methyl group onto a pyrrolidine ring via alkylation or reductive amination can yield the target compound. Evidence from analogous syntheses shows that L-proline derivatives are often used as chiral precursors, with yields ranging from 8% to 41% depending on steric and electronic factors .
- Optimization : Adjusting reaction temperature, solvent polarity (e.g., dichloromethane or ethanol), and stoichiometry of reagents (e.g., tosyl chloride or carbamoylating agents) can improve yields. Purification via flash chromatography (30–40% ethyl acetate in petroleum ether) is recommended .
Q. How can the stereochemical configuration of this compound be verified?
- Analytical Techniques :
- NMR Spectroscopy : Analyze coupling constants in NMR (e.g., vicinal coupling for pyrrolidine ring protons) and NMR chemical shifts for ester and cyclopropane groups.
- Optical Rotation : Compare experimental values with literature data for chiral pyrrolidine derivatives (e.g., in CHCl) .
- Chiral HPLC : Use columns like Chiralpak AD-H to resolve enantiomers .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Solubility : Similar pyrrolidine esters show moderate solubility in polar aprotic solvents (e.g., DMSO: ~80 mg/mL; ethanol: ~79 mg/mL) but limited solubility in water (~2.5 mg/mL). Pre-formulation with PEG300 and Tween-80 enhances aqueous solubility for in vivo studies .
- Stability : Store at -20°C under inert atmosphere to prevent ester hydrolysis or cyclopropane ring opening. Monitor degradation via TLC or LC/MS during long-term storage .
Advanced Research Questions
Q. How does the cyclopropane substituent influence the compound’s conformational flexibility and bioactivity?
- Conformational Analysis : Cyclopropane introduces ring strain and restricts rotational freedom, stabilizing specific pyrrolidine ring puckering modes. Use X-ray crystallography (e.g., SHELXL refinement) or DFT calculations to map energy minima .
- Bioactivity Implications : The cyclopropane group may enhance membrane permeability or target binding via hydrophobic interactions. Compare IC values against analogs with bulkier substituents (e.g., tert-butyl) to assess steric effects .
Q. What mechanistic insights can be gained from studying hydrolysis kinetics of the methyl ester moiety?
- Experimental Design : Monitor ester hydrolysis in buffered solutions (pH 2–10) using HPLC or NMR. Pseudo-first-order kinetics can reveal pH-dependent rate constants.
- Data Interpretation : Faster hydrolysis under alkaline conditions suggests nucleophilic acyl substitution. Compare with proline methyl ester analogs (e.g., L-proline methyl ester, CAS 2577-48-2) to assess electronic effects of the cyclopropane group .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?
- Docking Studies : Use software like AutoDock Vina to model binding poses with proteins (e.g., cathepsin B). Focus on hydrogen bonding between the pyrrolidine nitrogen or ester carbonyl and active-site residues.
- MD Simulations : Run 100-ns trajectories to evaluate binding stability and conformational dynamics. Validate predictions with SPR or ITC binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
